molecular formula C19H35NSn B8138239 2,6-Dimethyl-4-(tributylstannyl)pyridine

2,6-Dimethyl-4-(tributylstannyl)pyridine

Cat. No.: B8138239
M. Wt: 396.2 g/mol
InChI Key: OGBCTQYIZYZCIP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(tributylstannyl)pyridine is an organotin compound with the molecular formula C19H35NSn and a molecular weight of 396.2 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a tributylstannyl group at the 4 position. It is commonly used in organic synthesis, particularly in the field of organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(tributylstannyl)pyridine typically involves the stannylation of 2,6-dimethylpyridine. One common method is the reaction of 2,6-dimethylpyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, more efficient mixing, and enhanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Stannic derivatives.

    Coupling: Biaryl or diaryl compounds.

Scientific Research Applications

2,6-Dimethyl-4-(tributylstannyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceuticals and drug intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(tributylstannyl)pyridine primarily involves its role as a nucleophile in substitution reactions and as a coupling partner in Stille reactions. The tributylstannyl group acts as a leaving group, facilitating the formation of new bonds. In coupling reactions, the palladium catalyst coordinates with the stannyl group and the organic halide, enabling the transfer of the organic group from the stannyl compound to the halide .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(tributylstannyl)pyridine
  • 4-(Tributylstannyl)pyridine
  • 2,4,6-Trimethylpyridine

Uniqueness

2,6-Dimethyl-4-(tributylstannyl)pyridine is unique due to the specific positioning of its substituents, which influences its reactivity and selectivity in chemical reactions. The presence of both methyl groups and the tributylstannyl group provides a balance of steric and electronic effects, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

tributyl-(2,6-dimethylpyridin-4-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N.3C4H9.Sn/c1-6-4-3-5-7(2)8-6;3*1-3-4-2;/h4-5H,1-2H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBCTQYIZYZCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 22 L flask was charged with 740 g of 4-bromo-2,6-lutidine and 10.0 L of diethyl ether and cooled to -60° C. in a Dry Ice/acetone bath under nitrogen. A solution of 4.0 moles of n-butyllithium was added dropwise over 1 hour maintaining a temperature below -58° C. to form an orange-yellow precipitate. After continued stirring in the cold for 15 minutes, 1280 g of tributyltin chloride was added over 2 hours at a temperature of -60° to -57° C. to form a solution. The reaction was stirred cold for 45 minutes before it was slowly (2 hours) warmed to 20° C. A portion of Super-Cel (100 g) was added and the reaction mixture was filtered to remove the precipitated lithium chloride. The cake was washed with diethyl ether (2×500 ml). After concentration to dryness a total of 1575 g (99.7% yield) of product was obtained which was used without further purification.
Quantity
740 g
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
1280 g
Type
reactant
Reaction Step Three
Yield
99.7%

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